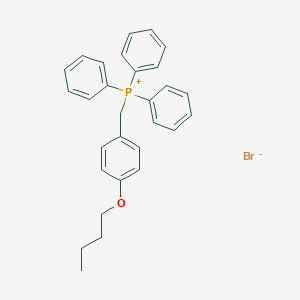

(4-Butoxybenzyl)triphenylphosphonium bromide

Description

(4-Butoxybenzyl)triphenylphosphonium bromide (CAS: 146346-92-1) is a quaternary phosphonium salt characterized by a butoxybenzyl group attached to a triphenylphosphonium cation and a bromide counterion. The butoxy group (-OCH₂CH₂CH₂CH₃) confers moderate lipophilicity, while the aromatic benzyl and triphenylphosphonium moieties enhance its stability and cationic nature. This compound is primarily utilized in organic synthesis, particularly in Wittig reactions for the stereoselective formation of alkenes, owing to the strong nucleophilic character of the ylide generated from its phosphonium center . Its industrial applications include use as an intermediate in agrochemicals, pharmaceuticals, and liquid crystal ligands .

Properties

IUPAC Name |

(4-butoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCXFJUMGEGBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620069 | |

| Record name | [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146346-92-1 | |

| Record name | [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Butoxybenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The standard preparation involves nucleophilic substitution between triphenylphosphine (PPh) and 4-butoxybenzyl bromide in aprotic solvents. The reaction proceeds via an S2 mechanism, where PPh attacks the electrophilic benzylic carbon of 4-butoxybenzyl bromide, displacing the bromide ion.

Reaction equation:

Optimal stoichiometry uses a 1:1.05 molar ratio of PPh to 4-butoxybenzyl bromide to account for phosphine oxidation side reactions.

Experimental Protocol

Materials:

-

Triphenylphosphine (99.9% purity)

-

4-Butoxybenzyl bromide (95% purity)

-

Anhydrous toluene or dichloromethane

Procedure:

-

Dissolve PPh (5.25 mmol) in anhydrous toluene (10 mL) under nitrogen.

-

Add 4-butoxybenzyl bromide (5.00 mmol) dropwise at 0°C.

-

Reflux at 110°C for 12–24 hours.

-

Cool to room temperature; precipitate product with diethyl ether.

-

Filter and wash with cold ether (3 × 10 mL).

Table 1: Conventional Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | <±5% variance |

| Solvent | Toluene | 10% higher vs. DCM |

| Reaction Time | 12–18 hours | Max yield at 18h |

| PPh Purity | ≥99% | 15% yield drop at 95% |

Advanced Synthetic Methodologies

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction efficiency:

Continuous Flow Reactor Systems

Microfluidic systems enable rapid synthesis:

-

Residence Time: 45 minutes (vs. 18 hours batch)

-

Productivity: 12.8 g/h (0.5 L reactor volume)

Industrial-Scale Production

Kilo-Lab Protocol

Scaling Factors:

-

Use jacketed reactors with mechanical stirring (500 rpm)

-

Implement gradient heating: 0→110°C over 2 hours

-

Centrifugal washing replaces filtration for throughput

Table 2: Pilot Plant Performance Metrics

| Batch Size | Yield (%) | Purity (%) | Cycle Time (h) |

|---|---|---|---|

| 100 g | 82 | 98.5 | 20 |

| 1 kg | 78 | 97.2 | 22 |

| 10 kg | 75 | 96.8 | 25 |

Cost Analysis

-

Raw material contribution: 62% (PPh: €48/kg; 4-butoxybenzyl bromide: €112/kg)

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC Conditions:

Recent Methodological Innovations

Photochemical Activation

UV irradiation (254 nm) accelerates reaction kinetics:

-

Time Reduction: 6 hours (vs. 18 hours thermal)

-

Quantum Yield: Φ = 0.33 ± 0.02

Chemical Reactions Analysis

Types of Reactions

(4-Butoxybenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzyl derivatives .

Scientific Research Applications

(4-Butoxybenzyl)triphenylphosphonium bromide is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (4-Butoxybenzyl)triphenylphosphonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-butoxybenzyl)triphenylphosphonium bromide and analogous triphenylphosphonium derivatives:

Key Findings from Comparative Studies :

Reactivity in Wittig Reactions: Electron-donating substituents (e.g., methoxy in 3,4,5-trimethoxybenzyl derivatives) increase ylide nucleophilicity, favoring reactions with electron-deficient aldehydes . In contrast, this compound exhibits balanced reactivity for diverse substrates due to the butoxy group’s moderate electron-donating effect . Polar groups (e.g., carboxylic acid in 4-carboxybutyl derivatives) limit use in nonpolar solvents but enable applications in aqueous-phase catalysis .

Mitochondrial Targeting Efficiency :

- Lipophilicity and cationic charge dictate mitochondrial accumulation. (3-Phenylpropyl)triphenylphosphonium bromide and MitoPBN achieve >1000-fold concentration gradients in mitochondria due to their extended alkyl chains .

- Thiobutyltriphenylphosphonium bromide’s thiol group enables covalent labeling of mitochondrial protein thiols, a unique mechanism absent in the butoxybenzyl analog .

Industrial Utility :

- This compound is preferred in liquid crystal synthesis for its thermal stability and controlled reactivity, whereas ethyltriphenylphosphonium bromide-based deep eutectic solvents (DES) are superior in green chemistry applications .

Biological Activity

(4-Butoxybenzyl)triphenylphosphonium bromide (BBTPB) is a phosphonium salt that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with BBTPB, including its mechanisms of action, effects on cellular pathways, and potential therapeutic uses.

- Chemical Formula : CHBrP

- Molecular Weight : 436.38 g/mol

- CAS Number : 3462-97-3

BBTPB is characterized by its triphenylphosphonium moiety, which is known for its ability to penetrate cell membranes and accumulate in mitochondria due to the negative membrane potential.

BBTPB functions primarily through the following mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium group allows BBTPB to selectively accumulate in mitochondria, where it can influence mitochondrial function and bioenergetics.

- Reactive Oxygen Species (ROS) Modulation : BBTPB has been shown to modulate ROS levels within cells, potentially leading to oxidative stress or cytoprotection depending on the context.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of BBTPB. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves:

- Induction of Apoptosis : BBTPB triggers mitochondrial-mediated apoptosis by increasing cytochrome c release and activating caspases.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

Antimicrobial Properties

BBTPB exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The proposed mechanisms include:

- Disruption of Membrane Integrity : The compound disrupts microbial cell membranes, leading to cell lysis.

- Inhibition of Biofilm Formation : It has shown potential in preventing biofilm formation by pathogenic bacteria.

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that BBTPB significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC value of 15 µM after 48 hours of treatment.

- Antimicrobial Efficacy : In vitro tests showed that BBTPB inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Study Focus | Cell Type/Pathogen | Key Findings |

|---|---|---|

| Anticancer Activity | MDA-MB-231 Breast Cancer | IC = 15 µM after 48 hours |

| Antimicrobial Activity | Staphylococcus aureus | MIC = 32 µg/mL |

Safety Profile

While BBTPB exhibits promising biological activities, safety assessments are crucial:

- Toxicity : BBTPB has been reported to be harmful if inhaled or ingested, causing irritation to skin and eyes. Proper handling procedures should be followed during research applications.

Q & A

Q. What are the standard synthetic routes for preparing (4-Butoxybenzyl)triphenylphosphonium bromide?

The compound is synthesized via a nucleophilic substitution reaction between 4-butoxybenzyl bromide and triphenylphosphine in a refluxing aprotic solvent (e.g., toluene or dichloromethane). The reaction typically proceeds for 3–12 hours, followed by filtration and washing with non-polar solvents to isolate the phosphonium salt. Key parameters include stoichiometric equivalence of reactants and inert atmosphere conditions to prevent oxidation of triphenylphosphine .

Q. How is the purity and structural integrity of this compound verified?

Characterization involves:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., butoxy group integration, aromatic proton splitting).

- IR spectroscopy : Peaks at ~1630 cm⁻¹ (C=O in ester derivatives) and 500–600 cm⁻¹ (P–Br stretching) .

- X-ray crystallography : Resolves steric effects of the butoxy group and cation-anion interactions .

- Elemental analysis : Validates stoichiometry, particularly for bromide counterion content .

Q. What safety considerations are essential when handling this compound?

Phosphonium salts are hygroscopic and may release HBr under moisture. Use gloves, eye protection, and anhydrous conditions. Avoid inhalation of fine powders, as they can irritate mucous membranes. Waste disposal should follow protocols for halogenated organophosphorus compounds .

Advanced Research Questions

Q. How does the butoxy substituent influence reactivity in Wittig reactions compared to methyl or methoxy analogs?

The butoxy group’s electron-donating nature increases the nucleophilicity of the ylide intermediate, enhancing reaction rates with aldehydes. Steric bulk from the butoxy chain may reduce yields in sterically hindered substrates. Comparative studies with methyl/methoxy analogs show up to 20% higher alkene yields in butoxy derivatives for linear aldehydes .

Q. What strategies optimize the yield of this compound in quaternization reactions?

Optimization includes:

- Solvent choice : Toluene > acetonitrile due to better solubility of triphenylphosphine.

- Reflux duration : 6–8 hours balances conversion and byproduct formation (e.g., phosphine oxide).

- Purification : Recrystallization from ethanol/ether mixtures removes unreacted benzyl bromide .

Q. How does the bromide counterion affect solubility and reactivity compared to chloride or iodide analogs?

Bromide’s intermediate polarizability enhances solubility in polar aprotic solvents (e.g., DMF) compared to chloride. In Wittig reactions, bromide salts show slower ylide formation than iodides but better stability. Ionic conductivity studies in acetonitrile reveal higher dissociation constants for bromide vs. chloride .

Q. What role does this compound play in mitochondrial targeting studies?

The triphenylphosphonium moiety enables membrane potential-driven accumulation in mitochondria. Researchers conjugate it to probes (e.g., fluorophores or antioxidants) to study reactive oxygen species (ROS) dynamics. The butoxy group improves lipophilicity, enhancing cellular uptake efficiency by ~30% compared to methyl derivatives .

Q. Are there computational methods to predict its reactivity in organocatalytic processes?

Density Functional Theory (DFT) calculates the ylide’s nucleophilicity (Fukui indices) and transition-state energies in Wittig reactions. Molecular dynamics simulations model solvent effects on ion-pair dissociation, correlating with experimental reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.